molecular formula C12H18BNO3 B11874290 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1256358-87-8

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B11874290
CAS No.: 1256358-87-8
M. Wt: 235.09 g/mol
InChI Key: CATWDUWVTQWCFZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with a methoxy group at position 3 and a pinacol-protected boronic acid group at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate ester group, which resists hydrolysis and oxidation under standard reaction conditions . Its structural design balances electronic and steric effects, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

1256358-87-8

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-9(15-5)7-6-8-14-10/h6-8H,1-5H3

InChI Key

CATWDUWVTQWCFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 3-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate group enables participation in transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings . These reactions typically involve aryl halides or triflates, forming biaryl or heteroaryl structures.

Reaction Type Reagents/Conditions Major Products Yield Range
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C Biarylpyridines, heterocyclic systems65–92%
Stille CouplingPdCl₂(PPh₃)₂, CuI, THF, 60°C Stannane-coupled pyridines50–78%

Key Applications :

  • Synthesis of pharmaceuticals (e.g., kinase inhibitors) .

  • Construction of conjugated materials for optoelectronics .

Oxidation and Hydrolysis

The boronate moiety undergoes controlled oxidation or hydrolysis to yield boronic acids, which are intermediates in further functionalization.

Reaction Type Reagents/Conditions Products Notes
OxidationH₂O₂, NaOH, EtOH, 25°C 3-Methoxy-2-boronic acid pyridinepH-sensitive decomposition
Acidic HydrolysisHCl (1M), THF/H₂O, reflux Boronic acid derivativeAvoids base-sensitive groups

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the boron center, with the dioxaborolane ring opening to form a tetrahedral intermediate .

Electrophilic Substitution

The pyridine ring’s methoxy group directs electrophilic substitution at the ortho and para positions, though steric hindrance from the boronate group modulates reactivity.

Reaction Type Reagents/Conditions Products Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C 5-Nitro-3-methoxy-pyridine boronatePredominantly para
HalogenationBr₂, FeBr₃, CH₂Cl₂, 25°C 5-Bromo-3-methoxy-pyridine boronateLimited by boronate

Limitations :

  • Boronate groups reduce ring electron density, slowing electrophilic attack .

  • Steric effects from the dioxaborolane ring suppress meta substitution .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement under specific conditions.

Reaction Type Reagents/Conditions Products Yield
AminationNaN₃, CuI, DMF, 120°C 2-Amino-3-methoxy-pyridine boronate45–60%
MethoxylationNaOMe, CuCl, DMSO, 100°C Dimethoxy-pyridine boronate derivatives55–70%

Mechanistic Pathway :

  • Single-electron transfer (SET) mechanisms dominate under copper catalysis .

Functional Group Transformations

The methoxy group can be demethylated or converted into other functionalities.

Reaction Type Reagents/Conditions Products Applications
DemethylationBBr₃, CH₂Cl₂, −78°C 3-Hydroxy-2-boronate pyridineChelating ligand synthesis
AlkylationR-X, K₂CO₃, DMF, 60°C Alkoxy-pyridine boronate derivativesSolubility modification

Stability and Reaction Optimization

Critical Factors :

  • Moisture Sensitivity : Requires anhydrous conditions for storage and reactions .

  • Temperature : Cross-couplings proceed efficiently at 80–100°C but degrade above 120°C .

  • Catalyst Choice : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki reactions due to enhanced oxidative addition .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in pharmaceutical development, where it aids chemists in creating new drugs with enhanced efficacy. The presence of the dioxaborolane moiety allows for the formation of carbon-boron bonds, facilitating various coupling reactions that are essential for constructing complex molecular architectures.

Case Study: Drug Development

In recent studies, 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been utilized to synthesize novel pharmaceutical compounds targeting specific diseases. Its ability to participate in Suzuki-Miyaura cross-coupling reactions has been particularly noted for generating biologically active molecules.

Materials Science

The compound is also employed in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances specific chemical properties like durability and thermal stability.

Applications in Coatings

Research indicates that incorporating this compound into polymeric coatings improves their resistance to environmental degradation while maintaining aesthetic qualities. This is crucial for applications in electronics and protective coatings where longevity and performance are paramount.

Catalysis

In catalysis, this compound acts as a ligand that improves reaction rates and selectivity in various chemical transformations. Its unique structure allows it to stabilize transition states during catalytic cycles.

Example: Catalytic Processes

Its role as a ligand has been demonstrated in palladium-catalyzed reactions where it significantly enhances the efficiency of cross-coupling reactions. Studies have shown that using this compound can reduce reaction times and increase yields compared to traditional ligands.

Bioconjugation

The compound facilitates bioconjugation techniques that enable the attachment of biomolecules to surfaces or other molecules. This application is essential in drug delivery systems and diagnostic applications.

Bioconjugation Techniques

In one study, researchers successfully utilized this compound to conjugate therapeutic agents with targeting ligands. This approach improved the specificity and efficacy of drug delivery systems aimed at treating cancer.

Data Summary Table

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for complex organic moleculesEnhanced drug efficacy
Materials ScienceDevelopment of advanced polymers and coatingsImproved durability and thermal stability
CatalysisActs as a ligand in catalytic processesIncreased reaction rates and selectivity
BioconjugationFacilitates attachment of biomolecules for drug deliveryEnhanced specificity in targeting

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups
  • 3-Methoxy derivative (Target Compound) : The methoxy group at position 3 is electron-donating, which enhances the electron density of the pyridine ring. This can accelerate oxidative addition in cross-coupling reactions but may reduce electrophilicity at the boron center compared to electron-withdrawing substituents .
  • 2-Chloro-3-(dioxaborolan-2-yl)pyridine : The chlorine atom at position 2 (electron-withdrawing) increases the electrophilicity of the boron atom, improving coupling efficiency in electron-deficient aryl partners. However, this substitution can reduce solubility in polar solvents .
Positional Isomerism
  • 4-(Dioxaborolan-2-yl)pyridine : Boronate placement at the para position (relative to the pyridine nitrogen) alters electronic conjugation, often leading to lower reactivity in Suzuki couplings compared to ortho-substituted analogues like the target compound .
  • 3,5-Bis(dioxaborolan-2-yl)pyridine: Dual boronate groups enable bidirectional coupling but require stringent stoichiometric control to avoid polymerization. The target compound’s single boronate group simplifies mono-functionalization .

Application-Specific Performance

  • Fluorescent Probes : The target compound’s methoxy group can modulate fluorescence emission wavelengths. In contrast, PY-BE (a styryl-pyridine boronate probe) exhibits a 510 nm emission shift upon H₂O₂ exposure, leveraging boronate cleavage for ratiometric sensing .
  • Pharmaceutical Intermediates : The methoxy group in the target compound improves bioavailability compared to 3-iodo-2,5,6-trimethoxy-4-(dioxaborolan-2-yl)pyridine , which is used in radiolabeling but suffers from metabolic instability .

Stability and Handling

  • Hydrolysis Resistance : The pinacol boronate group in the target compound resists hydrolysis at neutral pH, unlike 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid pinacol ester , where the electron-withdrawing trifluoroethoxy group accelerates hydrolysis under acidic conditions .
  • Thermal Stability : Derivatives like 3-(dioxaborolan-2-yl)thiophene decompose above 150°C, whereas the target compound remains stable up to 200°C due to aromatic stabilization .

Biological Activity

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H24BNO5
  • Molecular Weight : 304.27 g/mol
  • CAS Number : 1350619-23-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.

1. Kinase Inhibition

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays demonstrate that it can reduce oxidative stress markers in cell lines exposed to pro-inflammatory stimuli .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models. For example, it significantly inhibited LPS-induced pro-inflammatory responses in microglial cells .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil .

Case Studies

Several studies provide insights into the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
DYRK1A InhibitorEnzymatic AssaysDemonstrated nanomolar inhibition levels; potential for neurodegenerative disease treatment.
Pyridine DerivativeAnticancerShowed significant inhibition of MDA-MB-231 cells; reduced metastasis in vivo.
GSK-3β InhibitorCell ProliferationIC50 values ranging from 10 to 1314 nM; effective against various cancer cell lines.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Conditions
CatalystPd(PPh₃)₄ (1–2 mol%)
Solvent SystemToluene/EtOH (3:1)
Temperature105°C
Reaction Time12–24 hrs
Yield Range60–85% (depends on precursor purity)

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:
The compound is air- and moisture-sensitive due to the boronate ester. Key protocols include:

  • Storage : In a dry, inert atmosphere (argon/N₂) at 2–8°C, using amber glass vials to prevent light degradation .
  • Handling : Use gloveboxes or Schlenk lines. Avoid contact with protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis.
  • Safety : Wear PPE (nitrile gloves, lab coat) and use explosion-proof equipment due to flammability risks .

Critical Note : Degradation products (e.g., boronic acids) can form upon exposure to moisture, detectable via ¹¹B NMR (δ ~30 ppm for boronate vs. δ ~18 ppm for boronic acid) .

Basic: What spectroscopic and crystallographic techniques are used for characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm). ¹¹B NMR distinguishes boronate esters (δ ~28–30 ppm) .
  • X-ray Crystallography : Use SHELXL (for small-molecule refinement) or OLEX2 (for structure solution and validation). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 223.1179 for C₁₁H₁₅BFNO₂) .

Q. Table 2: Key Spectral Data

TechniqueSignature Data
¹H NMR (CDCl₃)δ 1.3 (s, 12H, pinacol CH₃), 3.9 (s, 3H, OCH₃)
¹¹B NMRδ 28.5 (quartet, J = 90 Hz)
HRMS (ESI+)m/z 224.1253 [M+H]⁺ (calc. 224.1251)

Advanced: How can researchers optimize low yields in cross-coupling reactions with this boronate?

Methodological Answer:
Low yields often stem from catalyst poisoning or competing side reactions . Mitigation strategies:

Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃ with SPhos) to enhance turnover .

Solvent Optimization : Use THF instead of toluene for sterically hindered substrates.

Base Selection : Replace K₂CO₃ with Cs₂CO₃ to improve solubility in polar solvents.

By-product Analysis : Monitor for protodeboronation (via ¹H NMR) or homocoupling (via GC-MS).

Case Study : A 2022 study achieved 89% yield by switching to Pd(OAc)₂/XPhos and adding 10 mol% CuI to suppress β-hydride elimination .

Advanced: How to resolve discrepancies in crystallographic data during structure determination?

Methodological Answer:
Discrepancies (e.g., R-factor >5%) arise from disorder (common in pinacol groups) or twinned crystals . Solutions:

Data Reprocessing : Use OLEX2’s TwinRotMat to model twinning and refine with SHELXL’s TWIN/BASF commands .

Hydrogen Placement : For unresolved H atoms, employ SHELXL’s AFIX constraints (e.g., AFIX 137 for methoxy groups).

Validation Tools : Check PLATON’s ADDSYM for missed symmetry and Mercury’s void analysis for solvent masking.

Example : A 2020 study resolved disorder in the dioxaborolane ring by collecting data at 90 K and applying anisotropic displacement parameters (Uᵢⱼ) for all non-H atoms .

Advanced: What are common impurities in synthesized batches, and how are they characterized?

Methodological Answer:

  • Impurity 1 : Deborylated product (3-methoxypyridine) due to hydrolysis. Detect via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) or LC-MS (m/z 110.06 [M+H]⁺).
  • Impurity 2 : Homocoupled biaryl by-product. Identify using MALDI-TOF (m/z ~400–450).
  • Mitigation : Use molecular sieves (4Å) during synthesis to scavenge H₂O. For homocoupling, reduce catalyst loading to 0.5 mol% .

Q. Table 3: Impurity Profiles

ImpurityDetection MethodRemediation
Deborylated product¹¹B NMR, LC-MSAnhydrous conditions
Homocoupled biarylMALDI-TOF, GC-MSLower Pd loading

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